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Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzaldehyde

Cat. No.: B1271550 Get Quote

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-4-fluorobenzaldehyde

Abstract
2-Bromo-4-fluorobenzaldehyde (CAS No: 59142-68-6) is a key bifunctional building block in

modern organic synthesis, particularly within the pharmaceutical and materials science sectors.

Its unique electronic and steric properties, conferred by the ortho-bromo, para-fluoro, and

aldehyde functionalities, provide a versatile platform for a wide array of chemical

transformations. This guide offers a comprehensive analysis of its reactivity, detailing the

mechanistic principles behind its participation in reactions at the aldehyde group and the

aromatic ring. We will explore key transformations including nucleophilic additions, oxidations,

reductions, and palladium-catalyzed cross-coupling reactions, supported by field-proven

protocols and mechanistic diagrams to provide researchers and drug development

professionals with a thorough understanding of this pivotal synthetic intermediate.

Structural and Physicochemical Profile
2-Bromo-4-fluorobenzaldehyde is a white to light yellow solid at room temperature.[1] The

strategic placement of its substituents dictates its chemical behavior. The aldehyde group is a

strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic

substitution while activating it for nucleophilic aromatic substitution. The fluorine atom, being

highly electronegative, further enhances this electron deficiency. The bromine atom serves as

an excellent leaving group in various cross-coupling reactions.
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Property Value Source

Molecular Formula C₇H₄BrFO [1]

Molecular Weight 203.01 g/mol [1]

Appearance White to light yellow solid [1]

Melting Point 61.5 °C [2]

CAS Number 59142-68-6

Synthesis of 2-Bromo-4-fluorobenzaldehyde
The most common and industrially scalable synthesis involves the direct bromination of 4-

fluorobenzaldehyde.[3][4] The choice of brominating agent and reaction conditions is critical to

achieving high regioselectivity and yield, targeting the position ortho to the activating aldehyde

group and meta to the fluorine.

Established Synthetic Protocol: Bromination with
Dibromohydantoin
This method offers good yields and is amenable to large-scale production.[3] The use of a

strong acid medium like a sulfuric acid/trifluoroacetic acid mixture facilitates the electrophilic

substitution.

Experimental Protocol:

Reaction Setup: In a 100 L reactor, charge a 5:1 (v/v) mixture of sulfuric acid (H₂SO₄) and

trifluoroacetic acid (TFA). Cool the mixture to 0 °C.[3]

Substrate Addition: Slowly add 6.24 kg of 4-fluorobenzaldehyde to the cooled acid mixture.

[3]

Bromination: Warm the mixture to 50 °C and add 7.15 kg of 1,3-Dibromo-5,5-

dimethylhydantoin in two separate portions over a period of several hours. The reaction is

monitored for completion.[3]
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into

ice water.[3]

Extraction: Extract the aqueous phase multiple times with n-hexane.[3]

Purification: Combine the organic phases and wash with saturated sodium bicarbonate

solution, followed by a brine wash. Concentrate the organic phase under reduced pressure

to yield the crude product. Further purification by vacuum distillation yields 2-bromo-4-
fluorobenzaldehyde as a colorless viscous liquid.[3]

Reactivity at the Aldehyde Functional Group
The aldehyde group is a primary site of reactivity, readily undergoing nucleophilic addition and

oxidation-reduction reactions.

Oxidation to Carboxylic Acid
The aldehyde can be easily oxidized to the corresponding 2-bromo-4-fluorobenzoic acid using

common oxidizing agents.[1] This transformation is often a key step in the synthesis of more

complex molecules. While direct bromination of aldehydes can sometimes lead to oxidation as

a side reaction, controlled conditions with reagents like potassium permanganate (KMnO₄) or

Jones reagent (CrO₃ in acetone/H₂SO₄) can achieve this transformation efficiently.[5]

Reduction to Benzyl Alcohol
The aldehyde is readily reduced to 2-bromo-4-fluorobenzyl alcohol. This can be accomplished

using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent or a more

powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent like THF.

Wittig Reaction for Alkene Synthesis
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of the aldehyde

with a phosphorus ylide.[6][7] This reaction is particularly useful for creating C=C double bonds

with predictable stereochemistry. The reactivity of 2-bromo-4-fluorobenzaldehyde is high due

to the electrophilic nature of the carbonyl carbon.
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Caption: Mechanism of the Wittig Reaction.

Experimental Protocol: Wittig Olefination[8]

Ylide Generation: In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend

benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0

°C. Add n-butyllithium (1.05 eq) dropwise. The formation of the ylide is indicated by a distinct

color change (often deep red or orange). Stir at 0 °C for 1 hour.[8]

Aldehyde Addition: In a separate flask, dissolve 2-bromo-4-fluorobenzaldehyde (1.0 eq) in

anhydrous THF.[8]

Reaction: Slowly add the aldehyde solution to the ylide mixture at 0 °C. Allow the reaction to

warm to room temperature and stir until completion (monitored by TLC).

Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract

the aqueous layer with ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel.

Condensation Reactions: Schiff Base Formation
2-Bromo-4-fluorobenzaldehyde readily reacts with primary amines to form Schiff bases

(imines).[1] These compounds are valuable intermediates themselves and have shown

potential as antimicrobial agents.[1] The reaction is typically catalyzed by a weak acid and

involves the removal of water to drive the equilibrium towards the product.

Reactivity of the Aryl Halide
The carbon-bromine bond is the most versatile handle for extending the molecular framework

through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the

aldehyde and fluorine groups influences the reactivity of the C-Br bond in these

transformations.
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Caption: Reactivity overview of 2-Bromo-4-fluorobenzaldehyde.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by

coupling an organoboron species with an aryl halide.[9][10] 2-Bromo-4-fluorobenzaldehyde is

an excellent substrate for this reaction, allowing for the introduction of various aryl or vinyl

groups at the 2-position. The reactivity order for halides in Suzuki couplings is generally I > Br >

Cl, making the bromo-substituent highly suitable.[11]

Click to download full resolution via product page

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Setup: To a reaction vessel, add 2-bromo-4-fluorobenzaldehyde (1.0 eq), the

desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a

base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent like dioxane

or toluene and water.

Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat

the reaction to a temperature between 80-110 °C and stir until the starting material is

consumed (monitored by TLC or GC-MS).

Workup: Cool the reaction to room temperature and dilute with water. Extract with an organic

solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate. Purify the residue by column chromatography to obtain the biphenyl product.
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Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide

and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[12][13][14] This

reaction is highly efficient for creating arylalkynes from 2-bromo-4-fluorobenzaldehyde.

Experimental Protocol: Sonogashira Coupling[12]

Reaction Setup: In a flask, dissolve 2-bromo-4-fluorobenzaldehyde (1.0 eq) in a suitable

solvent like THF or DMF.

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper

co-catalyst, like copper(I) iodide (CuI) (1-3 mol%).

Reagent Addition: Add a base, typically an amine such as triethylamine (Et₃N) or

diisopropylamine (DIPA) (2.0-3.0 eq), followed by the terminal alkyne (1.1-1.2 eq).

Reaction: Stir the mixture at room temperature or with gentle heating under an inert

atmosphere until the reaction is complete.

Workup: Dilute the reaction mixture with ether and filter through a pad of celite. Wash the

filtrate with saturated aqueous NH₄Cl and brine.

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column

chromatography.

Heck Reaction
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, again

using a palladium catalyst and a base.[15][16] This reaction provides a route to stilbene and

cinnamate derivatives from 2-bromo-4-fluorobenzaldehyde. The reaction typically favors

substitution at the less substituted carbon of the alkene double bond.[17]

Applications in Drug Discovery and Medicinal
Chemistry
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The unique substitution pattern of 2-bromo-4-fluorobenzaldehyde makes it a valuable

intermediate in the synthesis of pharmaceuticals. The aldehyde can be used to build

heterocyclic rings or be converted into other functional groups, while the bromo-substituent

allows for the introduction of molecular complexity via cross-coupling. Derivatives have been

investigated for a range of biological activities, including as antimicrobial and anticancer

agents, and as histamine H3 antagonists.[1][18] The fluorine atom is often incorporated into

drug candidates to improve metabolic stability, binding affinity, and pharmacokinetic properties.

[19]

Conclusion
2-Bromo-4-fluorobenzaldehyde exhibits a rich and versatile reactivity profile, with two distinct

centers for chemical modification. The aldehyde group readily participates in nucleophilic

additions and redox transformations, while the carbon-bromine bond provides a reliable handle

for sophisticated palladium-catalyzed cross-coupling reactions. This dual reactivity, combined

with the electronic influence of the fluorine substituent, makes it an indispensable tool for

synthetic chemists in academia and industry. A thorough understanding of its reactivity, as

outlined in this guide, is essential for leveraging its full potential in the design and synthesis of

novel functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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